2-chloro-4,6-dimethoxy-5-Pyrimidinamine

Overview

Description

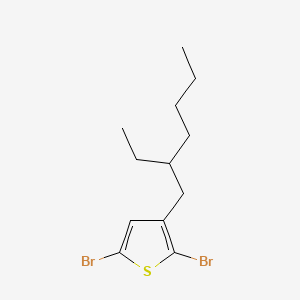

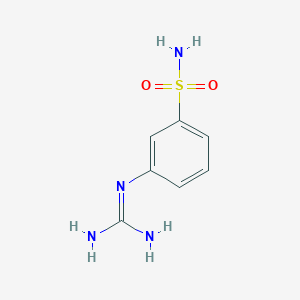

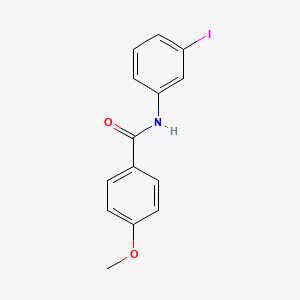

2-Chloro-4,6-dimethoxypyrimidin-5-amine is a chemical compound with the CAS Number: 444151-94-4 . It has a molecular weight of 189.6 and its IUPAC name is 2-chloro-4,6-dimethoxy-5-pyrimidinamine .

Synthesis Analysis

2-Chloro-4,6-dimethoxypyrimidine is a useful reactant for the synthesis of polycyclic fused and spiro-aminopyridines . A series of 2-anilinopyrimidines including novel derivatives has been obtained from 2-chloro-4,6-dimethylpyrimidine by aromatic nucleophilic substitution with differently substituted anilines under microwave conditions .Molecular Structure Analysis

The InChI code for this compound is 1S/C6H8ClN3O2/c1-11-4-3 (8)5 (12-2)10-6 (7)9-4/h8H2,1-2H3 . The molecular structure can be represented by the SMILES string COc1cc (OC)nc (Cl)n1 .Chemical Reactions Analysis

The reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under microwave conditions leads to the formation of 2-anilinopyrimidines . The substituents had a significant impact on the course and efficiency of the reaction .Physical And Chemical Properties Analysis

2-Chloro-4,6-dimethoxypyrimidin-5-amine is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications

Synthesis and Biological Evaluation

- Research on similar compounds involves the synthesis and biological evaluation of derivatives for potential therapeutic applications. For example, derivatives of pyrimidine have been synthesized and evaluated for their pharmacological properties, such as antihypertensive effects and as vasodilators in medical chemistry research (Lal et al., 1984)(Lal et al., 1984).

Neurological Studies

- Compounds related to 2-chloro-4,6-dimethoxy-5-pyrimidinamine have been used in neurological studies, such as investigating the effects of serotonin receptors on respiratory recovery after cervical spinal cord hemisection in adult rats (Zhou et al., 2001)(Zhou et al., 2001).

Anticholinesterase Activity

- Research has also explored the use of pyrimidine derivatives as anticholinesterase agents, which could have implications in treating conditions like organophosphate poisoning. One study discusses a potent bispyridinium-dioxime effective against anticholinesterases (Eyer et al., 2005)(Eyer et al., 2005).

Radiosensitizers in Cancer Therapy

- Another area of application includes the development of radiosensitizers for cancer therapy. For instance, 5-chlorodeoxycytidine, a compound with a similar structure, has been evaluated for its effectiveness as a radiosensitizer against various carcinomas, highlighting the potential of chlorine-substituted compounds in enhancing the efficacy of radiation therapy (Greer et al., 1992)(Greer et al., 1992).

Safety and Hazards

Mechanism of Action

Target of Action

It’s known that aminopyrimidine derivatives, which this compound is a part of, have attracted extensive attention in molecular biology . They are often used as versatile intermediates in organic synthesis and are known for their bactericidal action .

Biochemical Pathways

Given its classification as an aminopyrimidine derivative, it’s plausible that it may interact with pathways involving pyrimidine metabolism or synthesis .

Result of Action

As an aminopyrimidine derivative, it’s known to have bactericidal action , suggesting it may lead to the death of bacterial cells.

properties

IUPAC Name |

2-chloro-4,6-dimethoxypyrimidin-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3O2/c1-11-4-3(8)5(12-2)10-6(7)9-4/h8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKRMQCPKYCVJAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC(=N1)Cl)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(4-methoxy-7,7-dimethyl-7,8-dihydro-6H-pyrimido[4,5-b][1,4]benzothiazin-9-yl)amino]hexanoic acid](/img/structure/B3137868.png)

![2-[(4-Methylphenyl)sulfonyl]-3-pyridinylamine](/img/structure/B3137911.png)

![4-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid](/img/structure/B3137926.png)